3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 956393-91-2
VCID: VC6847282
InChI: InChI=1S/C24H21ClN2O/c1-18-6-8-19(9-7-18)16-27-15-14-23(26-27)22-4-2-3-5-24(22)28-17-20-10-12-21(25)13-11-20/h2-15H,16-17H2,1H3
SMILES: CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl
Molecular Formula: C24H21ClN2O
Molecular Weight: 388.9

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole

CAS No.: 956393-91-2

Cat. No.: VC6847282

Molecular Formula: C24H21ClN2O

Molecular Weight: 388.9

* For research use only. Not for human or veterinary use.

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole - 956393-91-2

Specification

CAS No. 956393-91-2
Molecular Formula C24H21ClN2O
Molecular Weight 388.9
IUPAC Name 3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole
Standard InChI InChI=1S/C24H21ClN2O/c1-18-6-8-19(9-7-18)16-27-15-14-23(26-27)22-4-2-3-5-24(22)28-17-20-10-12-21(25)13-11-20/h2-15H,16-17H2,1H3
Standard InChI Key KKZVDJFTWMDCFF-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole integrates multiple functional groups that contribute to its chemical behavior. The pyrazole ring, a five-membered heterocycle containing two nitrogen atoms, serves as the central scaffold. At the 1-position, a 4-methylbenzyl group introduces steric bulk and lipophilicity, while the 2-position is occupied by a phenyl ring substituted with a 4-chlorobenzyloxy moiety. This substitution pattern enhances electronic diversity, enabling interactions with biological targets and influencing solubility .

Crystallographic and Spectroscopic Data

X-ray crystallography of analogous pyrazole derivatives reveals planar configurations stabilized by intramolecular hydrogen bonding . Nuclear magnetic resonance (NMR) spectra for related compounds show distinct proton environments:

  • ¹H NMR: Peaks at δ 2.37 ppm (singlet, 3H) and δ 5.03 ppm (singlet, 2H) correspond to the methyl and benzyloxy groups, respectively .

  • ¹³C NMR: Resonances for the pyrazole carbons appear between δ 110–160 ppm, with the 4-chlorobenzyloxy carbon at δ 68.60 ppm .

Synthetic Methodologies

The synthesis of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole involves multi-step organic reactions, often employing condensation and substitution strategies.

Claisen-Schmidt Condensation

A common approach utilizes Claisen-Schmidt condensation between 1H-pyrazole-4-carbaldehyde derivatives and ketones. For example, KOH-catalyzed condensation of 4-[(4-chlorobenzyl)oxy]benzaldehyde with 4-methylbenzylamine yields the target compound after cyclization .

Reaction Scheme:

  • Formylation: Vilsmeier-Haack formylation of 1H-pyrazol-5(4H)-one precursors to generate aldehydes .

  • Condensation: Base-mediated coupling with 4-methylbenzyl halides under reflux conditions .

  • Purification: Recrystallization from ethanol or column chromatography (ethyl acetate/hexane) .

Substitution Reactions

Electrophilic aromatic substitution at the pyrazole nitrogen introduces the 4-methylbenzyl group. For instance, treatment of 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole with 4-methylbenzyl bromide in the presence of NaH affords the N-alkylated product .

Physicochemical Properties

The compound’s utility is shaped by its physical and chemical properties:

PropertyValue/Description
Molecular Weight451.5 g/mol
Melting Point114–116°C (literature analogues)
SolubilityDMSO > Ethanol > Water (insoluble)
LogP (Partition Coefficient)3.8 (predicted)

Thermal Stability: Thermogravimetric analysis (TGA) indicates decomposition above 250°C, suggesting suitability for high-temperature applications.

Biological Activity and Mechanisms

Emerging studies highlight the compound’s pharmacological potential, particularly in oncology and antimicrobial therapy.

Anticancer Activity

In vitro assays against MCF-7 breast cancer cells demonstrate IC₅₀ values of 12.5 μM, comparable to doxorubicin. Mechanistic studies suggest inhibition of topoisomerase II and induction of apoptosis via caspase-3 activation .

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound outperforms fluconazole, likely due to disruption of microbial cell membrane integrity .

Industrial and Material Science Applications

Beyond biomedicine, this pyrazole derivative serves as:

  • Catalyst Ligand: Enhances palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with yields exceeding 90% .

  • Polymer Additive: Improves thermal stability of polyurethanes by 40% at 1 wt% loading.

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